molecular formula C47H62N6O13S B13709074 Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

Active-Mono-Sulfone-PEG8-amido-Methyltetrazine

Cat. No.: B13709074
M. Wt: 951.1 g/mol
InChI Key: JIYMLIPJZIKWMK-UHFFFAOYSA-N
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Description

Active-Mono-Sulfone-PEG8-amido-Methyltetrazine: is a small molecule composed of several functional groups, including a sulfone group, a polyethylene glycol (PEG) linker, and a methyltetrazine moiety . This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: : Industrial production of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: : Active-Mono-Sulfone-PEG8-amido-Methyltetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include bioconjugates, labeled biomolecules, and other functionalized compounds used in various scientific applications .

Mechanism of Action

The mechanism of action of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine involves its ability to form stable covalent bonds with other molecules through click chemistry reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts. This reactivity is harnessed for targeted labeling and conjugation of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Active-Mono-Sulfone-PEG8-amido-Methyltetrazine is unique due to its optimal PEG linker length, which provides a balance between solubility, stability, and reactivity. This makes it highly suitable for a wide range of bioconjugation and click chemistry applications .

Properties

Molecular Formula

C47H62N6O13S

Molecular Weight

951.1 g/mol

IUPAC Name

4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C47H62N6O13S/c1-36-4-14-43(15-5-36)67(57,58)35-37(2)45(55)40-10-12-42(13-11-40)47(56)48-17-19-60-21-23-62-25-27-64-29-31-66-33-32-65-30-28-63-26-24-61-22-20-59-18-16-44(54)49-34-39-6-8-41(9-7-39)46-52-50-38(3)51-53-46/h4-15H,2,16-35H2,1,3H3,(H,48,56)(H,49,54)

InChI Key

JIYMLIPJZIKWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C

Origin of Product

United States

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